

N-Tosyl-L-alanine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Tosyl-L-alanine**

Cat. No.: **B016904**

[Get Quote](#)

For researchers, scientists, and drug development professionals, **N-Tosyl-L-alanine** stands as a pivotal chiral building block in the landscape of organic synthesis. Its unique structural features and reactivity make it an invaluable tool in the construction of complex, enantiomerically pure molecules, particularly in the realms of peptide synthesis and the development of novel therapeutic agents.

This technical guide provides an in-depth overview of **N-Tosyl-L-alanine**, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its diverse applications as a chiral synthon.

Core Properties of N-Tosyl-L-alanine

N-Tosyl-L-alanine is a derivative of the amino acid L-alanine, where the amino group is protected by a tosyl (p-toluenesulfonyl) group. This protection enhances its stability and modulates its reactivity, making it a versatile reagent in multi-step syntheses.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₃ NO ₄ S	[1]
Molecular Weight	243.28 g/mol	[1]
Appearance	White Solid	[2]
Melting Point	134-135 °C / 138 °C	[1] [3]
Boiling Point	428.9 °C	[1]
Flash Point	213.2 °C	[1]
Storage	Store at 10°C - 25°C, protect from light.	[1]
SMILES	CC1=CC=C(C=C1)S(=O) (=O)N--INVALID-LINK-- C(=O)O	[1]
CAS Number	21957-58-4	[2]

Spectroscopic Data

Type	Data	Reference
IR (CHCl ₃) cm ⁻¹	1726, 1340, 1165, 1095	[3]
¹ H NMR (DMSO-D ₆) δ	1.20 (d, J=7, 3H), 2.40 (s, 3H), 3.85 (p, J=8, 1H), 6.4 (br d, 1H)(CO ₂ H), 7.41 (d, JAB=8, 2H) and 7.75 (d, JAB=8, 2H) [center of pattern: 7.58; ΔvAB=20.49 Hz], 8.03 (br d, J=8, 1H)(NH)	[3]

Synthesis of N-Tosyl-L-alanine: Experimental Protocols

Two common methods for the synthesis of **N-Tosyl-L-alanine** are presented below.

Protocol 1: Synthesis using Sodium Hydroxide

This protocol involves the reaction of L-alanine with p-toluenesulfonyl chloride in the presence of sodium hydroxide.[\[3\]](#)

Materials:

- L-alanine (100 g; 1.11 moles)
- 1N Sodium Hydroxide (aq) (2.25 L)
- p-toluenesulfonyl chloride (218 g; 1.11 moles)
- Toluene (450 mL)
- Concentrated Hydrochloric Acid

Procedure:

- Dissolve L-alanine in 1N sodium hydroxide solution and cool the mixture to 5°C.
- Slowly add a solution of p-toluenesulfonyl chloride in toluene while stirring.
- Continue stirring the mixture at ambient temperature for 20 hours.
- Separate the aqueous and organic layers.
- Chill the aqueous layer and acidify to a pH of 1 with concentrated hydrochloric acid.
- Collect the resulting white solid by filtration.
- Wash the solid with water and dry to yield **N-Tosyl-L-alanine**.

Yield: 178.5 g (66%) Melting Point: 134-135°C

Protocol 2: Synthesis using Sodium Carbonate

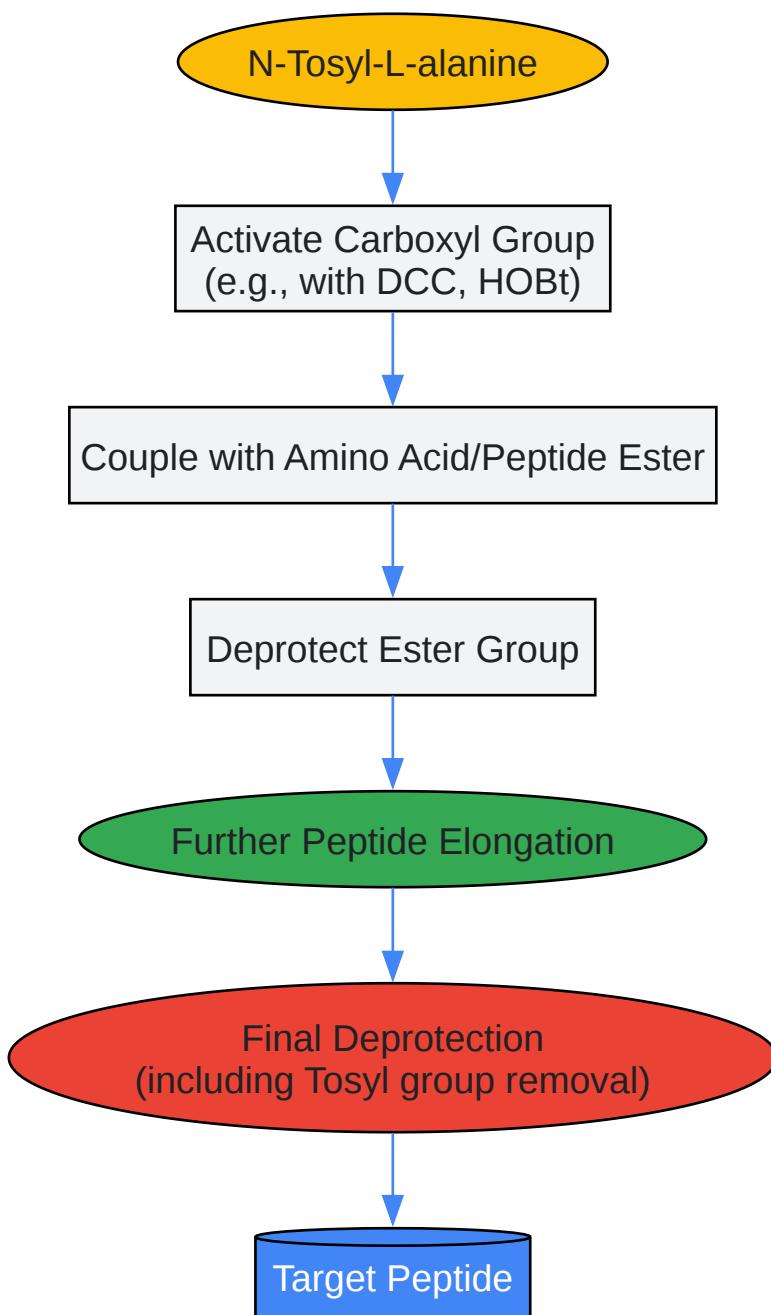
This alternative protocol utilizes sodium carbonate as the base.[\[2\]](#)

Materials:

- L-alanine (1.0 equiv.)
- Sodium Carbonate (Na_2CO_3) (2.4 equiv.)
- p-toluenesulfonyl chloride (1.4 equiv.)
- Water
- 6 M Hydrochloric Acid (aq)

Procedure:

- Dissolve sodium carbonate in water at 70°C to a concentration of 0.66 mol/L.
- Add L-alanine to the solution.
- Slowly add p-toluenesulfonyl chloride to the suspension.
- Stir the resulting mixture at 70°C for 40 minutes.
- Increase the temperature to 85°C and continue stirring for an additional 5 minutes.
- Filter the hot reaction mixture and wash the collected solids with hot water (85°C).
- Cool the filtrate to room temperature.
- Acidify the filtrate with 6 M aqueous HCl to a pH of 1.
- Collect the precipitated solid product by filtration and dry under vacuum.


Applications as a Chiral Building Block

The primary utility of **N-Tosyl-L-alanine** lies in its role as a chiral building block for the synthesis of more complex molecules, leveraging its inherent stereochemistry.

Peptide Synthesis

N-Tosyl-L-alanine is a valuable component in peptide synthesis.^[4] The tosyl group serves as a robust protecting group for the amine functionality of alanine, allowing for selective reactions at the carboxylic acid terminus.^{[5][6]} This protection is stable under a variety of reaction conditions.^[5]

The general workflow for incorporating **N-Tosyl-L-alanine** into a peptide chain is illustrated below.

[Click to download full resolution via product page](#)

Workflow for Peptide Synthesis using **N-Tosyl-L-alanine**.

Asymmetric Synthesis

Beyond peptide chemistry, **N-Tosyl-L-alanine** and its derivatives are employed in a range of asymmetric transformations to introduce chirality into target molecules. For instance, they are used in the enantioselective synthesis of α -amino acids and α -amino ketones.^{[7][8][9]} The chiral backbone of **N-Tosyl-L-alanine** can direct the stereochemical outcome of reactions, leading to the formation of single enantiomers of the desired products.

The general logic for its application in asymmetric synthesis is depicted in the following diagram.

[Click to download full resolution via product page](#)

General Scheme for Asymmetric Synthesis.

Bioconjugation and Drug Delivery

N-Tosyl-L-alanine is also utilized in the field of bioconjugation to create molecules for targeted drug delivery systems.^[4] Its derivatives can be attached to therapeutic agents to enhance their delivery and efficacy.

Derivatives in Diagnostics

A notable derivative, **N-Tosyl-L-alanine** 3-indoxyl ester, serves as a chromogenic substrate for the detection of leukocyte esterase.^{[10][11]} This is a key component in diagnostic tests for urinary tract infections.^[11] The enzymatic hydrolysis of the ester releases indoxyl, which in turn forms a colored product, providing a visual indication of infection.^{[10][11]}

Conclusion

N-Tosyl-L-alanine is a cornerstone chiral building block in modern organic and medicinal chemistry. Its well-defined stereochemistry, coupled with the stability and reactivity conferred by the tosyl protecting group, makes it an indispensable tool for the synthesis of a wide range of complex and biologically active molecules. The detailed protocols and applications outlined in this guide are intended to equip researchers with the necessary information to effectively utilize **N-Tosyl-L-alanine** in their synthetic endeavors, from fundamental research to the development of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Tosyl-L-alanine | 21957-58-4 | T-3980 | Biosynth [biosynth.com]
- 2. N-Tosyl-L-alanine | 21957-58-4 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of α -amino ketones through palladium-catalyzed asymmetric arylation of α -keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An enantioselective synthesis of heteroaromatic N-tosyl α -amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. nbinfo.com [nbinfo.com]
- 11. biosynth.com [biosynth.com]

- To cite this document: BenchChem. [N-Tosyl-L-alanine: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b016904#n-tosyl-l-alanine-as-a-chiral-building-block\]](https://www.benchchem.com/product/b016904#n-tosyl-l-alanine-as-a-chiral-building-block)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com